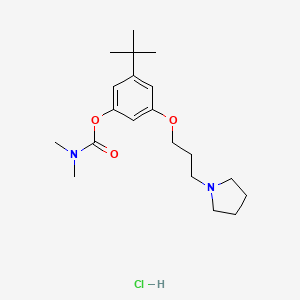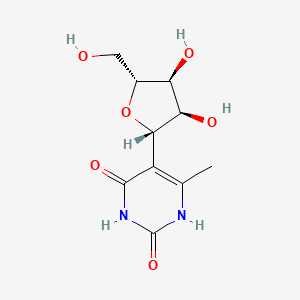
6-Methylpseudouridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methylpseudouridine is a nucleoside derivative, specifically a C-nucleoside. It is a modified form of pseudouridine, where a methyl group is added to the sixth position of the uracil ring. This modification enhances the stability and functionality of RNA molecules, making it a valuable component in various scientific and medical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylpseudouridine typically involves the methylation of pseudouridine. The process begins with the protection of the hydroxyl groups of pseudouridine, followed by selective methylation at the sixth position. The protecting groups are then removed to yield this compound .
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using similar steps as the laboratory synthesis but optimized for higher yield and purity. The process includes the use of advanced purification techniques such as high-performance liquid chromatography to ensure the compound’s quality .
Analyse Des Réactions Chimiques
Types of Reactions: 6-Methylpseudouridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the nucleoside’s functional groups.
Substitution: Substitution reactions can introduce other functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various halogenating agents and catalysts are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution can introduce halogen atoms into the molecule .
Applications De Recherche Scientifique
6-Methylpseudouridine has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of modified RNA molecules.
Biology: It plays a crucial role in the study of RNA structure and function.
Medicine: It is incorporated into synthetic messenger RNA (mRNA) for therapeutic purposes, including mRNA vaccines.
Industry: It is used in the production of RNA-based drugs and diagnostic tools .
Mécanisme D'action
6-Methylpseudouridine exerts its effects by enhancing the stability and functionality of RNA molecules. The methylation at the sixth position increases the thermal stability and resistance to enzymatic degradation. This modification also improves the efficiency of protein translation by reducing immune recognition and enhancing ribosome binding .
Comparaison Avec Des Composés Similaires
Pseudouridine: The parent compound, which lacks the methyl group at the sixth position.
N1-Methylpseudouridine: Another methylated derivative with the methyl group at the first position.
5-Methylcytosine: A methylated cytosine derivative used in similar applications
Uniqueness: 6-Methylpseudouridine is unique due to its specific methylation pattern, which provides distinct advantages in terms of stability and functionality. Compared to pseudouridine, it offers enhanced thermal stability and reduced immunogenicity, making it more suitable for therapeutic applications .
Propriétés
Numéro CAS |
1613530-10-1 |
|---|---|
Formule moléculaire |
C10H14N2O6 |
Poids moléculaire |
258.23 g/mol |
Nom IUPAC |
5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H14N2O6/c1-3-5(9(16)12-10(17)11-3)8-7(15)6(14)4(2-13)18-8/h4,6-8,13-15H,2H2,1H3,(H2,11,12,16,17)/t4-,6-,7-,8+/m1/s1 |
Clé InChI |
WSJZETUHYFZTHG-JBBNEOJLSA-N |
SMILES isomérique |
CC1=C(C(=O)NC(=O)N1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |
SMILES canonique |
CC1=C(C(=O)NC(=O)N1)C2C(C(C(O2)CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


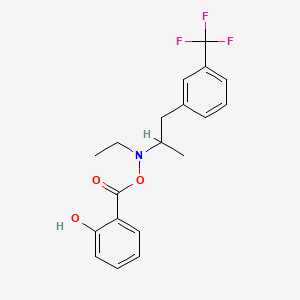
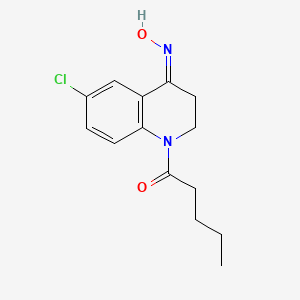

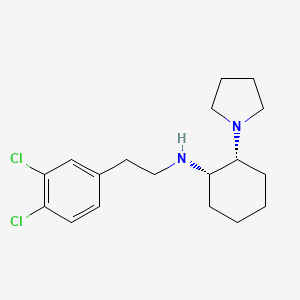
![2,2-Dimethylpropane-1,3-diol;5-isocyanato-5-[(1-isocyanatocyclohexa-2,4-dien-1-yl)methyl]cyclohexa-1,3-diene;oxepan-2-one](/img/structure/B12751163.png)

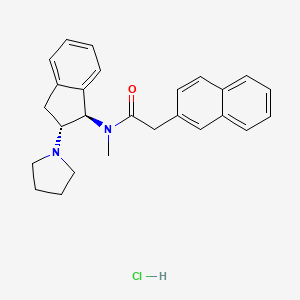
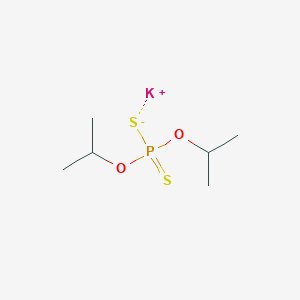
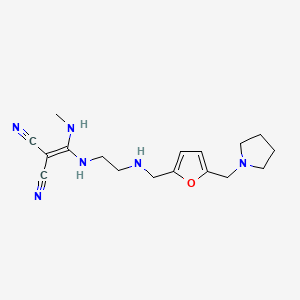
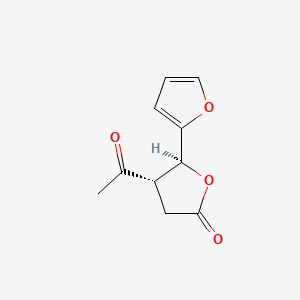
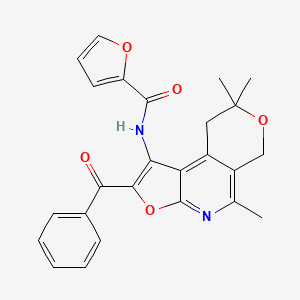
![Acetamide, N-[1-[2-(2-ethoxyethoxy)ethyl]-1,2,3,4-tetrahydro-2,2,4-trimethyl-7-quinolinyl]-](/img/structure/B12751211.png)

